Butyric-3,3,4,4,4-D5 acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,4-pentadeuteriobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Isotopic Sentinel: A Technical Guide to Butyric-3,3,4,4,4-D5 Acid in Advanced Research

Introduction: Beyond a Simple Fatty Acid

Butyric acid, a four-carbon short-chain fatty acid (SCFA), is a cornerstone of metabolic research, recognized for its pivotal role as an energy source for colonocytes, an inhibitor of histone deacetylases (HDACs), and a critical product of gut microbial fermentation.[1][2] However, studying the precise dynamics of this molecule in complex biological systems presents a significant analytical challenge. Enter Butyric-3,3,4,4,4-D5 acid (d5-butyric acid), a stable isotope-labeled analogue that has become an indispensable tool for researchers. By replacing five hydrogen atoms with deuterium, this molecule becomes a powerful tracer and an exacting internal standard, enabling levels of quantitative accuracy and metabolic insight previously unattainable.[3]

This guide provides an in-depth exploration of the applications of this compound for researchers, scientists, and drug development professionals. We will delve into its core uses, provide validated experimental protocols, and explain the scientific principles that underpin its utility in mass spectrometry and metabolic tracing studies.

Core Applications of this compound

The utility of d5-butyric acid in research is primarily centered on two powerful analytical techniques: its role as an internal standard for robust quantification and its function as a metabolic tracer to elucidate biological pathways.

The Gold Standard Internal Standard for Mass Spectrometry

In quantitative mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[4] D5-butyric acid is an ideal SIL-IS for the quantification of endogenous butyric acid for several key reasons:

-

Physicochemical Similarity : It co-elutes with the unlabeled (native) butyric acid during chromatographic separation, meaning it experiences nearly identical conditions throughout the analytical process.[4]

-

Correction for Matrix Effects : Biological samples (e.g., plasma, feces, tissue homogenates) are complex matrices that can enhance or suppress the ionization of the target analyte, leading to inaccurate measurements. As the SIL-IS behaves almost identically to the native analyte during ionization, any matrix effect will impact both compounds proportionally, allowing for reliable correction.[5]

-

Compensation for Sample Loss : During the multi-step process of sample preparation, extraction, and derivatization, some sample loss is inevitable. By spiking the sample with a known concentration of d5-butyric acid at the very beginning, any subsequent losses will affect both the native analyte and the standard equally. The ratio of the native analyte to the SIL-IS remains constant, ensuring an accurate final quantification.[5][6]

The workflow for using d5-butyric acid as an internal standard is a self-validating system that ensures the reliability of the quantitative data.

}

A High-Fidelity Tracer for Metabolic Pathway Analysis

Beyond quantification, the deuterium label on this compound allows it to be used as a metabolic tracer. When introduced into a biological system (in vivo or in vitro), the labeled butyrate participates in metabolic pathways just like its native counterpart.[7] By tracking the appearance of the deuterium label in downstream metabolites, researchers can map the metabolic fate of butyrate with high precision.[8][9]

This approach is particularly powerful for:

-

Studying Gut Microbiota-Host Interactions : Researchers can administer d5-butyric acid to animal models to trace its absorption from the gut and its subsequent utilization by host tissues. This has been instrumental in demonstrating that butyrate produced by gut microbes can be a carbon source for host processes like histone acetylation and fatty acid metabolism.[7]

-

Elucidating Cellular Metabolism : In cell culture experiments, cells can be incubated with d5-butyric acid to trace its entry into the mitochondria, its conversion to acetyl-CoA, and the subsequent incorporation of its deuterium atoms into intermediates of the tricarboxylic acid (TCA) cycle.[10]

-

Investigating Disease Pathophysiology : Stable isotope tracing can reveal how metabolic pathways are altered in disease states. For example, studies can investigate how inflammation affects the host's ability to utilize microbial-derived butyrate.[7]

}

Quantitative Data and Method Performance

The selection of a deuterated standard like d5-butyric acid is justified by the exceptional performance of the analytical methods it enables. The table below summarizes typical performance characteristics from validated LC-MS/MS and GC-MS methods for SCFA quantification.

| Parameter | LC-MS/MS Performance | GC-MS Performance | Rationale for Excellence |

| Linearity (r²) | > 0.998[11] | > 0.99[12] | Wide dynamic range allows for accurate measurement across diverse biological concentrations. |

| Limit of Detection (LOD) | ~0.001 mM[11] | ~3 µg/mL[5] | High sensitivity is crucial for detecting low SCFA concentrations, especially in systemic circulation (plasma/serum). |

| Accuracy (% Bias) | 92% to 120%[11] | Maximum of 3.9%[5] | The SIL-IS effectively corrects for systemic errors, ensuring the measured value is close to the true value. |

| Intra-day Precision (%CV) | < 12%[11] | 1.3%[5] | Demonstrates high reproducibility of measurements within a single analytical run. |

| Inter-day Precision (%CV) | < 20%[11] | 1.4%[5] | Shows excellent reproducibility of the method across different days, ensuring long-term reliability. |

Note: Performance metrics can vary based on the specific biological matrix, instrumentation, and sample preparation protocol.

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of butyric acid using a deuterated internal standard. These protocols are representative and should be optimized for specific laboratory conditions and instrumentation.

Protocol 1: LC-MS/MS Quantification of Butyric Acid in Human Plasma

This protocol is adapted from methodologies that utilize chemical derivatization to enhance chromatographic retention and ionization efficiency.[13][14]

1. Materials and Reagents:

-

This compound (or Butyric acid-d7) as internal standard (IS).

-

Unlabeled butyric acid standard.

-

Human plasma (collected with EDTA).

-

3-Nitrophenylhydrazine (3-NPH) hydrochloride.

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

Pyridine (7% in methanol).

-

Isopropanol (cold).

-

Formic acid.

-

Acetonitrile and Water (LC-MS grade).

2. Sample Preparation:

-

Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., d7-butyric acid at 2.5 µg/mL).

-

Protein Precipitation: Add 100 µL of cold isopropanol. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 13,000 x g for 5 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean glass vial.

3. Derivatization:

-

Add 50 µL of 50 mM 3-NPH solution to the supernatant.

-

Add 50 µL of 50 mM EDC solution.

-

Add 50 µL of 7% pyridine in methanol.

-

Vortex and incubate at 37°C for 30 minutes.

-

Dilution: After incubation, dilute the reaction mixture with 250 µL of 0.5% formic acid in water.

4. LC-MS/MS Analysis:

-

LC System: A UHPLC system such as a Thermo Scientific Ultimate 3000 or equivalent.[13]

-

Column: A reverse-phase column, such as an ACE C18-PFP.[13]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the derivatized SCFAs (e.g., 30% B held for 1 min, ramp to 50% B over 5 min, hold for 2 min, then re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

MS System: A triple quadrupole mass spectrometer (e.g., Thermo Q Exactive or Sciex QTRAP).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for native butyrate-3NPH and the deuterated internal standard-3NPH. For example, for d7-butyrate, a transition might be m/z 229.1 -> 137.1.[15]

5. Quantification:

-

Generate a calibration curve by preparing standards of unlabeled butyric acid with a fixed concentration of the IS and subjecting them to the same preparation and derivatization process.

-

Plot the peak area ratio (native butyrate / d5-butyrate) against the concentration of the standards.

-

Calculate the concentration of butyric acid in the plasma samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Protocol 2: GC-MS Quantification of Butyric Acid in Fecal Samples

This protocol involves an esterification derivatization step to increase the volatility of the SCFAs for gas chromatography.[16][17]

1. Materials and Reagents:

-

This compound (or other deuterated variant) as internal standard (IS).

-

Lyophilized or fresh-frozen fecal samples.

-

Methanol with 3% (v/v) sulfuric acid (for esterification).

-

Hexane.

-

Anhydrous sodium sulfate.

2. Sample Preparation and Extraction:

-

Homogenization: Homogenize a known weight of fecal sample (e.g., 50 mg) in a known volume of water.

-

Internal Standard Spiking: Add a known amount of the deuterated butyric acid internal standard to the homogenate.

-

Acidification: Acidify the sample to protonate the SCFAs.

-

Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., diethyl ether or hexane), vortexing, and centrifuging to separate the phases. Collect the organic layer. Repeat the extraction for exhaustive recovery.

3. Derivatization (Methyl Esterification):

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Add 1 mL of methanol with 3% sulfuric acid to the dried extract.

-

Heat the mixture at 60°C for 1 hour to form fatty acid methyl esters (FAMEs).

-

After cooling, add 1 mL of water and 0.5 mL of hexane. Vortex and centrifuge.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

4. GC-MS Analysis:

-

GC System: A gas chromatograph equipped with a FID or MS detector.

-

Column: A polar capillary column suitable for FAMEs analysis, such as a DB-WAX or DB-23.[4][12]

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless, depending on concentration.

-

Temperature Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 40°C/min) to a final temperature (e.g., 200°C).[18]

-

MS System:

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the butyrate methyl ester and its deuterated counterpart.

-

5. Quantification:

-

Construct a calibration curve using the peak area ratios of the unlabeled butyrate methyl ester to the deuterated standard.

-

Calculate the concentration in the original fecal sample based on this curve and the initial sample weight.

Conclusion: An Enabling Technology for Modern Research

This compound is far more than a mere chemical reagent; it is an enabling technology that provides the accuracy, precision, and depth required to answer complex biological questions. Its role as a "gold standard" internal standard ensures the integrity of quantitative data in fields ranging from metabolomics to clinical diagnostics. As a metabolic tracer, it offers a window into the dynamic interplay between diet, the microbiome, and host physiology. For any research professional engaged in the study of short-chain fatty acids, a thorough understanding and proficient application of deuterated standards like d5-butyric acid are essential for producing robust, high-impact scientific discoveries.

References

- Fang H, Zada DK, Barra NG, Rodrigues E-Lacerda R, Schertzer JD. Protocol for determining gut microbiota metabolites as substrates in mouse metabolism. STAR Protoc. 2026 Mar 1;7(1):104325.

- Lund, P. J., et al.

-

Taylor & Francis Online. A Rapid Derivatization Based Lc–Ms/Ms Method for Quantitation of Short Chain Fatty Acids in Human Plasma and Urine. Bioanalysis. 2019;11(8). Available from: [Link].

- Han, J., et al. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Metabolites. 2019 Aug 28;9(9):174.

-

ResearchGate. How can I derive butyric acid (C4) and caproic acid (C6) for gas chromathogaghy?. Available from: [Link].

- Lund PJ, et al.

-

Shimadzu. LC/MS/MS Method Package for Short Chain Fatty Acids. Available from: [Link].

-

MDPI. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. Available from: [Link].

-

ResearchGate. Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo. Available from: [Link].

- Nature Portfolio. Stable isotope tracing to probe dietary fibre-associated gut microbes and metabolites in the prevention of NASH. 2023.

- Pan, J., et al. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Sci Rep. 2021.

- Al-Lahham, S., et al. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules. 2021 Oct 26;26(21):6444.

-

AIR Unimi. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Available from: [Link].

- de Carvalho, R. M., et al. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. J Vis Exp. 2016.

- University of East Anglia. Development and validation of a LC-MS/MS technique for the analysis of short chain fatty acids in tissues and biological fluids without derivatisation using isotope labelled internal standards. 2021.

-

ResearchGate. Chemical derivatization-based LC-MS/MS method for quantitation of gut microbial short-chain fatty acids. Available from: [Link].

-

Shimadzu. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Available from: [Link].

-

ResearchGate. (A) Exemplary chromatogram of a mixed standard solution (B–D). Available from: [Link].

-

Human Metabolome Database. Showing metabocard for Butyric acid (HMDB0000039). Available from: [Link].

- MDPI.

- Liu, Z., et al. Biosynthesis of butyric acid by Clostridium tyrobutyricum. World J Microbiol Biotechnol. 2018.

- Soni, N. D., et al. In vivo assessment of β-hydroxybutyrate metabolism in mouse brain using deuterium (2 H) MRS. Magn Reson Med. 2023 Jul;90(1):259-269.

- PLOS ONE. Fecal butyrate and deoxycholic acid quantitation for rapid assessment of the gut microbiome. 2026.

- PubMed. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. 2019.

- National Institutes of Health.

- National Institutes of Health.

- Springer Nature. Stable isotope tracing to assess tumor metabolism in vivo. 2021.

- MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubAnnotation [pubannotation.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protocol for determining gut microbiota... [experts.mcmaster.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TalkMED AI Paper-TAP [tap.talkmed.com]

- 9. Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo assessment of β-hydroxybutyrate metabolism in mouse brain using deuterium (2 H) MRS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

- 14. air.unimi.it [air.unimi.it]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. shimadzu.com [shimadzu.com]

Introduction: The Significance of Isotopic Labeling in Quantitative Analysis

An In-Depth Technical Guide to Butyric-3,3,4,4,4-D5 Acid: Properties, Structure, and Application as an Internal Standard

In the landscape of modern analytical chemistry and drug development, precision and accuracy are paramount. The quantification of endogenous metabolites, xenobiotics, and drug compounds in complex biological matrices presents a significant challenge due to variability in sample preparation and instrument response.[1] Stable isotope-labeled (SIL) compounds are indispensable tools designed to overcome these hurdles. This compound is a deuterated analogue of butyric acid, a biologically significant short-chain fatty acid (SCFA).[2] By replacing five hydrogen atoms with their heavier, stable isotope, deuterium, at the 3 and 4 positions, this molecule becomes an ideal internal standard for mass spectrometry-based quantification.[3]

This guide provides a comprehensive overview of the chemical properties, structure, and practical application of this compound. It is intended for researchers, scientists, and drug development professionals who employ quantitative mass spectrometry and require robust, reliable methodologies.

Physicochemical Properties and Molecular Structure

This compound, also known by its systematic IUPAC name butanoic-3,3,4,4,4-d5 acid, is chemically identical to its unlabeled counterpart, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in a mass spectrometer.[1][4][5] However, its increased mass allows it to be distinguished from the endogenous analyte.[6] It is a colorless liquid at room temperature with the characteristic unpleasant odor of butyric acid.[3][7]

Molecular Structure:

The structure consists of a four-carbon chain with a carboxylic acid functional group. The five deuterium atoms are located on the terminal methyl group and the adjacent methylene group.

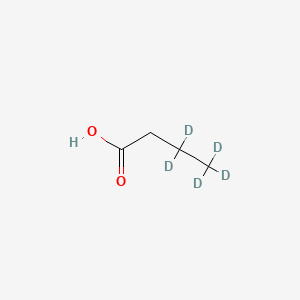

Chemical Formula: CD₃CD₂CH₂COOH[3]

Data Presentation: Physicochemical Properties

The table below summarizes the key properties of this compound in comparison to unlabeled butyric acid.

| Property | This compound | Butyric Acid (Unlabeled) |

| Chemical Formula | C₄H₃D₅O₂ | C₄H₈O₂[7] |

| Molecular Weight | ~93.14 g/mol [4] | 88.11 g/mol [2] |

| Exact Mass | 93.083813223 Da[8] | 88.052429504 Da |

| CAS Number | 156779-02-1[4] | 107-92-6[7] |

| Appearance | Colorless Liquid[3] | Colorless Liquid[7] |

| Boiling Point | ~162-163.75 °C (literature for unlabeled)[7][9] | 163.75 °C[7] |

| Melting Point | ~ -6 to -3 °C (literature for unlabeled)[7][9] | -5.1 °C[7] |

| Isotopic Purity | Typically ≥98 atom % D[10] | Not Applicable |

| Synonyms | Butanoic-3,3,4,4,4-d5 acid, Butyric-d5 acid[4] | Butanoic acid, Propylformic acid[7] |

The Scientific Rationale: Why Use a Deuterated Internal Standard?

The core principle behind using a deuterated internal standard is to provide a reliable reference that behaves almost identically to the analyte of interest (the "analyte") throughout the entire analytical workflow.[11] During sample preparation (e.g., protein precipitation, liquid-liquid extraction, derivatization) and analysis (e.g., injection, chromatography, ionization), losses and variations are inevitable.

Expertise in Action: A stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and is affected by matrix effects—such as ion suppression or enhancement in the mass spectrometer source—in the same way.[1][6] Because the instrument measures the ratio of the analyte signal to the internal standard signal, variations that affect both compounds are normalized, or canceled out. This ratiometric approach drastically improves the accuracy, precision, and robustness of the assay, a critical requirement for regulated bioanalysis in drug development.[1][12] Using a structurally similar but non-isotopically labeled compound (a surrogate internal standard) cannot guarantee this identical behavior and may lead to unreliable data.[1]

Experimental Protocol: Quantification of Butyric Acid in Human Plasma

This section details a representative workflow for the quantification of butyric acid in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis. The protocol employs a derivatization step to improve the chromatographic retention and ionization efficiency of the short-chain fatty acid.

Causality Behind Experimental Choices:

-

Protein Precipitation: The first step is to remove the bulk of proteins from the plasma, which would otherwise interfere with the analysis and foul the LC-MS system. Acetonitrile is a common and effective solvent for this purpose.

-

Derivatization with 3-NPH: Short-chain fatty acids like butyric acid are small, polar, and volatile, making them difficult to retain on standard reversed-phase chromatography columns and challenging to ionize efficiently. Derivatization with 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like EDC converts the carboxylic acid into a larger, more hydrophobic, and more easily ionizable hydrazone.[13] This significantly enhances sensitivity and chromatographic performance.

-

LC-MS/MS: This technique provides the high specificity and sensitivity needed to detect and quantify low-level analytes in a complex matrix.[14] The use of Multiple Reaction Monitoring (MRM) ensures that only the specific analyte and internal standard are detected.

Step-by-Step Methodology

-

Preparation of Standards and Reagents:

-

Prepare a stock solution of this compound (Internal Standard, IS) at 1 mg/mL in acetonitrile.

-

Prepare a stock solution of unlabeled butyric acid (Analyte) at 1 mg/mL in acetonitrile.

-

From these stocks, prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into a blank plasma matrix.

-

Prepare a working IS solution by diluting the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

-

Prepare the derivatization reagents: 3-nitrophenylhydrazine hydrochloride (3-NPH HCl) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) in a suitable solvent mixture (e.g., acetonitrile/water with pyridine).[13]

-

-

Sample Preparation and Protein Precipitation:

-

Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the working IS solution (in acetonitrile) to each tube. The acetonitrile serves to precipitate the plasma proteins.

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

-

Derivatization:

-

To the supernatant from the previous step, add the 3-NPH and EDC derivatization reagents.

-

Mix thoroughly and incubate the reaction at a controlled temperature (e.g., 40°C) for approximately 30 minutes.[13]

-

After incubation, add a quenching solution (e.g., a small volume of formic acid in water) to stop the reaction.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot (e.g., 5 µL) of the final derivatized sample onto the LC-MS/MS system.

-

Liquid Chromatography (LC): Use a reversed-phase C18 column with a gradient elution profile.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Run a gradient from low to high organic content (Mobile Phase B) to elute the derivatized analyte and IS.

-

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the derivatized butyric acid and the derivatized this compound.

-

-

Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow.

Caption: Experimental workflow for plasma sample analysis.

Data Analysis and Interpretation

The instrument software integrates the peak area for the analyte and the internal standard for each injection. A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the known concentration of each calibration standard. The concentration of butyric acid in the unknown samples is then calculated from this curve using the measured analyte/IS peak area ratio. This ratiometric calculation is the key to the self-validating and trustworthy nature of the protocol.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the chemical purity and isotopic integrity of this compound.[15]

Storage:

-

Short-Term: For routine use, store at room temperature as recommended by some suppliers.[4][10]

-

Long-Term: To ensure long-term stability and prevent potential degradation or isotopic exchange, it is best practice to store the compound in a tightly sealed container, protected from light, at a lower temperature (e.g., 2-8°C or -20°C).[15][16] For hygroscopic compounds, storage in a desiccator is recommended.[15] The compound should be re-analyzed for chemical purity after extended storage (e.g., three years) before use.[10]

Safety and Handling: this compound shares the same hazards as its unlabeled form. It is a combustible liquid and causes severe skin burns and eye damage.[9][17]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection when handling.[17]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[17][18]

-

First Aid:

-

If on skin: Immediately remove contaminated clothing and rinse skin with plenty of soap and water.[17]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and continue rinsing. Seek immediate medical attention.[17]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[17]

-

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[16][17]

Conclusion

This compound is a powerful analytical tool for researchers in drug development and metabolic studies. Its properties as a stable isotope-labeled internal standard allow for the development of highly accurate, precise, and robust quantitative assays using mass spectrometry. By understanding its chemical properties and implementing proper handling and validated experimental protocols, scientists can achieve reliable data, ensuring the integrity of their research and development programs.

References

-

Moravek. How To Properly Store Your Radiolabeled Compounds. [Link]

-

Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. [Link]

-

PubChem. This compound. [Link]

-

Bedu, O.O. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

wisdomlib. Deuterated Internal Standard: Significance and symbolism. [Link]

-

KCAS Bio. The Value of Deuterated Internal Standards. [Link]

-

Anonymous. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. [Link]

-

NIH Office of Research Services. Managing Storage of Radiolabeled Compounds. [Link]

-

Oba, T., et al. Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5, via Acid-Catalyzed Hydrogen–Deuterium Exchange Reaction. American Chemical Society. [Link]

-

MDPI. Flavor Compounds Identification and Reporting. [Link]

-

Wikipedia. Butyric acid. [Link]

-

NIST. Butyric Acid, TMS derivative. [Link]

-

Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

-

Edith Cowan University. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. [Link]

-

PubMed. Butyric acid: Applications and recent advances in its bioproduction. [Link]

Sources

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 156779-02-1: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 7. Butyric acid - Wikipedia [en.wikipedia.org]

- 8. This compound | C4H8O2 | CID 90470970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. ro.ecu.edu.au [ro.ecu.edu.au]

- 14. texilajournal.com [texilajournal.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. moravek.com [moravek.com]

- 17. cdnisotopes.com [cdnisotopes.com]

- 18. fishersci.com [fishersci.com]

A Researcher's Guide to Butyric-3,3,4,4,4-D5 Acid: Sourcing and Application as an Internal Standard

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the realm of metabolomics and pharmacokinetic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. This guide provides an in-depth technical overview of Butyric-3,3,4,4,4-D5 acid, a deuterated analog of butyric acid, focusing on its commercial suppliers and its application as an internal standard in mass spectrometry-based assays.

The Critical Role of Deuterated Internal Standards in Quantitative Analysis

In techniques like liquid chromatography-mass spectrometry (LC-MS), variations in sample preparation, injection volume, and instrument response can introduce significant variability.[1] An ideal internal standard (IS) is a compound that is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.[1] Stable isotope-labeled (SIL) internal standards, such as those containing deuterium (²H or D), ¹³C, or ¹⁵N, are considered the gold standard because they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement.[1] This co-behavior allows for reliable correction of analytical variability, leading to more accurate and precise quantification.

Butyric acid, a short-chain fatty acid (SCFA), is a key product of gut microbial fermentation and plays a significant role in host physiology. Consequently, its accurate quantification in biological matrices is of great interest. This compound (CAS No: 156779-02-1), with five deuterium atoms replacing hydrogen at the 3 and 4 positions, serves as an excellent internal standard for the quantification of endogenous butyric acid.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound for research purposes. When selecting a supplier, it is crucial to consider factors such as isotopic purity, chemical purity, available formats (e.g., free acid or salt), and the comprehensiveness of the provided Certificate of Analysis (CoA). The CoA is a critical document that provides detailed information on the quality control testing performed on a specific batch of the compound.

Below is a comparative table of some of the prominent commercial suppliers of this compound. Researchers should always request the lot-specific CoA before purchase to ensure it meets their experimental requirements.

| Supplier | Product Name | CAS Number | Isotopic Purity (Typical) | Chemical Purity (Typical) | Available Form(s) |

| C/D/N Isotopes | This compound | 156779-02-1 | ≥98 atom % D | ≥98% | Neat Liquid |

| Sigma-Aldrich (Merck) | This compound sodium salt | 156779-02-1 | 98 atom % D | Not specified on website | Solid (Sodium Salt) |

| LGC Standards | This compound | 156779-02-1 | 98 atom % D | min 98% | Neat Liquid |

| Toronto Research Chemicals (TRC) | This compound | 156779-02-1 | Not specified on website | Not specified on website | Neat Liquid |

| Cayman Chemical | Butyric Acid-d7 | 73607-83-7 | ≥98% deuterated forms (d1-d7) | Not specified on website | Neat Liquid |

| Santa Cruz Biotechnology | Butyric acid | 107-92-6 | N/A (unlabeled) | ≥99% | Neat Liquid |

Note: This table is for informational purposes and researchers should verify the specifications with the supplier for the specific lot they intend to purchase. Cayman Chemical offers a d7 variant, which can also be a suitable internal standard. Santa Cruz Biotechnology is listed for comparison as a supplier of the unlabeled compound.

Experimental Protocol: Quantification of Short-Chain Fatty Acids in Fecal Samples by LC-MS/MS using a Deuterated Internal Standard

This protocol is adapted from established methods for the analysis of short-chain fatty acids (SCFAs) in biological samples.[2] It outlines the key steps for sample preparation, derivatization, and LC-MS/MS analysis using this compound as an internal standard.

Materials and Reagents

-

This compound (Internal Standard)

-

Unlabeled butyric acid and other SCFA standards (for calibration curve)

-

3-nitrophenylhydrazine hydrochloride (3-NPH·HCl)

-

N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Formic acid

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Fecal samples

Preparation of Solutions

-

Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Calibration Standard Stock Solution: Prepare a 1 mg/mL stock solution of unlabeled butyric acid and other SCFAs of interest in a suitable solvent.

-

Working Internal Standard Solution (IS Working): Dilute the IS Stock to a final concentration of 10 µg/mL in water.

-

Calibration Curve Standards: Serially dilute the Calibration Standard Stock Solution with a suitable matrix (e.g., water or a blank fecal extract) to prepare a series of calibration standards with concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

-

Derivatization Reagents:

-

200 mM 3-NPH·HCl in 50% aqueous acetonitrile.

-

120 mM EDC·HCl in 70% aqueous acetonitrile.

-

Sample Preparation and Derivatization

-

Fecal Sample Homogenization: Homogenize frozen fecal samples in a suitable solvent (e.g., 70% isopropanol) to a known concentration (e.g., 10 mg/mL). Centrifuge to pellet solids and collect the supernatant.

-

Spiking with Internal Standard: To 50 µL of fecal supernatant, add 10 µL of the IS Working solution (10 µg/mL this compound).

-

Derivatization:

-

Add 20 µL of 200 mM 3-NPH·HCl.

-

Add 20 µL of 120 mM EDC·HCl.

-

Vortex and incubate at 40°C for 30 minutes.

-

-

Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid in water.

-

Final Preparation: Centrifuge the derivatized samples to pellet any precipitate and transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of derivatized SCFAs.

-

Mobile Phases:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Elution: Develop a suitable gradient to separate the SCFAs of interest.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).

-

MRM Transitions:

-

Butyric Acid: Monitor the transition of the deprotonated derivatized molecule to a specific fragment ion.

-

This compound: Monitor the corresponding mass-shifted transition for the internal standard.

-

-

Data Analysis

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of butyric acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow

The following diagram illustrates the key steps in the quantitative analysis of SCFAs using a deuterated internal standard.

Caption: Workflow for the quantification of SCFAs using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers requiring accurate quantification of butyric acid in complex biological matrices. By serving as a stable isotope-labeled internal standard, it effectively mitigates analytical variability inherent in LC-MS and other quantitative techniques. Careful selection of a reputable commercial supplier and adherence to a validated experimental protocol are critical for obtaining reliable and reproducible data. This guide provides a foundational understanding for sourcing and utilizing this important research chemical, empowering scientists to achieve higher standards of data quality in their investigations.

References

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.

- Pan, L., et al. (2018). An optimized and validated method for the quantification of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1026, 88-96.

Sources

Butyric-3,3,4,4,4-D5 acid safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of Butyric-3,3,4,4,4-D5 Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No. 156779-02-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, offering a deep dive into the chemical's properties to inform a robust and proactive safety culture in the laboratory. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to handle this compound with the utmost confidence and safety.

Introduction: Understanding this compound

This compound is the deuterated form of butyric acid, a short-chain fatty acid.[1] In this isotopically labeled version, five hydrogen atoms on the terminal carbons are replaced with deuterium.[1] This modification makes it an invaluable tool in metabolic research, pharmacokinetic studies (ADME), and as an internal standard for mass spectrometry and NMR spectroscopy, where its distinct mass allows it to be traced and quantified without altering the fundamental biochemical behavior of the parent molecule.[1][2]

However, its utility in research is matched by its hazardous properties. Like its non-deuterated analogue, it is a corrosive, combustible liquid with a pungent, unpleasant odor.[3][4][5] A thorough understanding of its chemical and toxicological profile is the cornerstone of its safe application.

Hazard Identification and Risk Assessment

A comprehensive risk assessment begins with a clear understanding of the intrinsic hazards of the substance. This compound is classified under the Globally Harmonized System (GHS) with several significant hazards.[3]

Table 1: GHS Hazard Classification for this compound [3]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|---|

| Flammable Liquids | Category 4 | None | Warning | H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |

| Skin Corrosion | Category 1B | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | | Danger | H314: Causes severe skin burns and eye damage |

Expert Analysis of Hazards

-

Corrosivity (Skin Corrosion 1B / Serious Eye Damage 1): This is the most immediate and severe risk. The "1B" sub-categorization indicates that the acid can cause irreversible skin damage after an exposure of between 3 minutes and 1 hour.[6] This necessitates the use of robust engineering controls and personal protective equipment (PPE) to prevent any direct contact. The mechanism of injury involves chemical burns and tissue necrosis.[7]

-

Combustibility (Flammable Liquid 4): With a flash point of 72°C (162°F), this compound is classified as a combustible liquid.[3] This means it does not ignite readily at ambient temperatures but will give off flammable vapors if heated above its flash point.[4] The primary causality for fire risk is improper heating or storage near ignition sources.

-

Acute Oral Toxicity (Category 4): The compound is harmful if ingested.[3] While intentional ingestion is unlikely in a laboratory setting, accidental ingestion via contaminated hands or surfaces is a credible risk that must be managed through strict hygiene protocols.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. Engineering controls are the first and most effective line of defense, followed by administrative controls and, finally, PPE.

Engineering Controls

-

Chemical Fume Hood: All handling of open containers of this compound must be performed inside a certified chemical fume hood to prevent the inhalation of vapors and to contain any potential spills.[8]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][9]

-

Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be immediately accessible in the work area.[10] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE)

PPE is not a substitute for good engineering controls but is essential as the final barrier. The selection of PPE must be based on the specific hazards of this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | PPE Recommendation | Rationale and Specifications |

|---|---|---|

| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against splashes.[11] A full-face shield must be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers or spill cleanup.[12][13] |

| Hands | Chemical-resistant gloves (Butyl rubber, Neoprene) | The carboxylic acid functional group dictates the choice of glove material. Butyl or neoprene rubber gloves offer excellent resistance.[11][12] Nitrile gloves may offer some protection for incidental contact but should not be used for prolonged handling.[11] Always check the manufacturer's compatibility data and dispose of contaminated gloves immediately.[3] |

| Body | Chemical-resistant lab coat or apron | An impervious or chemically resistant lab coat or apron should be worn over personal clothing to protect against splashes and spills.[3][12] Standard cotton lab coats are not sufficient as they can absorb the chemical, prolonging skin contact. |

| Respiratory | NIOSH-approved respirator (if necessary) | A respirator is typically not required when working within a certified chemical fume hood.[12] However, in cases of ventilation failure or large-scale spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

Safe Handling, Storage, and Disposal Workflow

The entire lifecycle of the chemical in the laboratory must be managed. The following workflow diagram illustrates the key stages and decision points for ensuring safety from receipt to disposal.

Caption: Workflow from receipt to disposal of this compound.

Detailed Experimental Protocol: Standard Laboratory Handling

-

Preparation: Before retrieving the acid, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as detailed in Table 2.

-

Transport: Transport the chemical container in a secondary, chemically resistant container to the fume hood.

-

Dispensing: Perform all transfers and dispensing of the liquid within the fume hood. Use appropriate tools (e.g., glass pipettes, syringes) to handle the material. Avoid creating aerosols.

-

Heating: If heating is required, use a controlled heating source like a heating mantle or water bath. Never use an open flame.[3][4] Keep the temperature well below the 72°C flash point unless under inert atmosphere and with appropriate fire safety measures in place.[3]

-

Post-Handling: Tightly seal the container immediately after use. Decontaminate the work surface within the fume hood.

-

Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6][9]

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area.[3]

-

Segregation: The key to safe storage is segregation. Store this compound away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent hazardous reactions.[3][9] It should also be stored separately from food and feedstuffs.[4]

-

Containers: Keep containers tightly closed to prevent the release of vapors and contamination. Use only original or approved, properly labeled containers.[6]

Disposal Considerations

Disposal of this compound and any contaminated materials must be treated as hazardous waste.

-

Primary Method: The only acceptable disposal method is through a licensed professional waste disposal service.[8] Do not dispose of this chemical down the drain or with general household garbage.[3][9]

-

Waste Collection: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[8] Do not mix with incompatible waste streams.[8]

Emergency Procedures: A Self-Validating System

Preparedness is paramount. In the event of an emergency, a clear, practiced response is essential to mitigate harm.

Detailed Protocol: Accidental Spill Response

-

Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert laboratory personnel and the safety officer.

-

Assess: From a safe distance, assess the extent of the spill. If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

-

Control Vapors & Ignition: Ensure all ignition sources are removed.[9] Maintain ventilation, preferably by using the chemical fume hood if the spill is contained within it.

-

Containment: Wearing appropriate PPE (including respiratory protection if outside a fume hood), contain the spill by diking with an inert, non-combustible absorbent material like sand or vermiculite.[14]

-

Absorption: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.[3]

-

Collection: Once absorbed, carefully scoop the material into a suitable, labeled container for hazardous waste disposal.[3][8]

-

Decontamination: Clean the spill area thoroughly. A solution of sodium bicarbonate or other suitable neutralizing agent can be used cautiously, followed by a final wash with soap and water.[4][14]

First-Aid Measures

Immediate action is critical in the event of personnel exposure. Show the Safety Data Sheet to the attending medical professional.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[9] Seek immediate medical attention.[3]

-

Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][9]

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Toxicological Insights

While specific toxicological data for the deuterated form is limited, the profile is assumed to be analogous to non-deuterated butyric acid. The primary toxicological concern is severe local corrosive effects on the skin, eyes, and respiratory and gastrointestinal tracts upon contact.[4] There is no evidence to suggest that this compound is carcinogenic, mutagenic, or teratogenic based on available data for the parent compound.[3] The deuterium labeling itself is not considered to impart additional toxicity; its purpose is to act as a stable, non-radioactive tracer.[2]

References

-

This compound | C4H8O2. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet: Butyric acid. Chemos GmbH & Co.KG. [Link]

-

Butyric acid MSDS. Bio-Rad. [Link]

-

What PPE Should You Wear When Handling Acid? LeelineWork. [Link]

-

A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]

-

Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

-

ICSC 1334 - BUTYRIC ACID. Inchem.org. [Link]

-

Secondary Deuterium Isotope Effects in the Reactions of Carboxylic Acid Derivatives. Journal of the American Chemical Society. [Link]

-

Safety Data Sheet: Butyric acid. Carl ROTH. [Link]

-

Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. PubMed, National Center for Biotechnology Information. [Link]

-

Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. ResearchGate. [Link]

-

Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols. PubMed, National Center for Biotechnology Information. [Link]

-

Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv. [Link]

Sources

- 1. CAS 156779-02-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. ICSC 1334 - BUTYRIC ACID [inchem.org]

- 5. BUTYRIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. chemos.de [chemos.de]

- 7. bio.vu.nl [bio.vu.nl]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. leelinework.com [leelinework.com]

- 11. hsa.ie [hsa.ie]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. corporate.dow.com [corporate.dow.com]

- 14. Butyric Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

Introduction: The Bedrock of Precision in Quantitative Analysis

An In-depth Technical Guide to the Role of Deuterated Standards in Quantitative Mass Spectrometry

In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development, clinical diagnostics, and environmental analysis, the pursuit of precision and accuracy is paramount. The complexity of biological and environmental matrices presents a significant challenge, introducing variability that can obscure the true concentration of a target analyte.[1][2] To navigate this complexity, the use of internal standards is a well-established practice. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, and specifically deuterated standards, have emerged as the gold standard.[3][4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the pivotal role of deuterated standards in quantitative mass spectrometry. We will delve into the fundamental principles that underpin their efficacy, offer practical guidance on their selection and implementation, and address the advanced considerations and potential pitfalls that a seasoned analyst must navigate. Our focus will be on not just the "how" but the "why," providing a deep-seated understanding of the causality behind experimental choices to empower you to develop robust and reliable quantitative assays.

Part 1: The Foundational Principles of Deuterated Internal Standardization

What are Deuterated Standards?

Deuterated standards are molecules in which one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (²H or D).[6][7] This subtle alteration in mass does not significantly change the chemical properties of the molecule.[5] As a result, a deuterated standard exhibits nearly identical physicochemical behavior to its non-deuterated counterpart, the analyte.[6] This includes similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[8]

The "Ideal" Internal Standard: A Theoretical Framework

The concept of an ideal internal standard is one that behaves identically to the analyte throughout the entire analytical process but is still distinguishable by the detector. A deuterated standard is the closest practical approximation of this ideal. By introducing a known concentration of the deuterated standard to a sample at the earliest stage of preparation, it experiences the same procedural variations as the analyte. Any loss of analyte during sample extraction, for instance, will be mirrored by a proportional loss of the deuterated standard. This allows for a highly accurate ratiometric quantification, where the ratio of the analyte's signal to the internal standard's signal is used to determine the analyte's concentration.

Mechanism of Action: How Deuterated Standards Ensure Accuracy

The efficacy of deuterated standards in enhancing the accuracy and precision of quantitative mass spectrometry can be attributed to several key mechanisms:

-

Co-elution and Chromatographic Behavior: Because the substitution of hydrogen with deuterium results in a negligible change in polarity, deuterated standards typically co-elute with the native analyte in liquid chromatography (LC).[6][8] This co-elution is crucial for the effective compensation of matrix effects.

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS/MS analysis.[1][2] Since the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it is subjected to the same matrix effects.[4][6][7] Consequently, any suppression or enhancement of the analyte signal is mirrored in the internal standard's signal, and the ratio of the two remains constant, leading to an accurate quantification.

-

Compensation for Variability in Sample Preparation and Injection: The journey from raw sample to analysis is fraught with potential for variability. Steps such as liquid-liquid extraction, solid-phase extraction, and evaporation can all lead to analyte loss. Furthermore, the precision of autosampler injections can vary. By adding the deuterated standard at the beginning of the sample preparation process, it acts as a reliable tracer for the analyte, compensating for any losses or injection inconsistencies.[3][4]

Visualizing the Workflow

The following diagram illustrates the parallel processing of the analyte and its deuterated internal standard, highlighting how the ratiometric measurement corrects for variability at each stage.

Caption: Parallel workflow of analyte and deuterated internal standard.

Part 2: Practical Application and Method Development

Selecting the Optimal Deuterated Standard: A Decision Guide

The selection of an appropriate deuterated standard is a critical step in method development. The following factors must be carefully considered to ensure the integrity of the quantitative data:

-

Degree of Deuteration: A sufficient number of deuterium atoms should be incorporated into the standard to provide a clear mass shift from the analyte.[9] This is essential to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte interferes with the signal of the internal standard. A mass difference of at least 3 to 6 mass units is generally recommended.[8][9]

-

Position of Deuteration: The deuterium labels must be placed on chemically stable positions within the molecule to prevent hydrogen-deuterium (H-D) exchange with the solvent or matrix components.[5][9][10] Labeling should be avoided on heteroatoms (e.g., -OH, -NH, -SH) or carbons prone to enolization.[5] Stable positions include aliphatic or aromatic C-H bonds.

-

Isotopic and Chemical Purity: The deuterated standard should have high isotopic enrichment (typically ≥98%) and high chemical purity (>99%).[6][7] High isotopic purity minimizes the contribution of the unlabeled analyte from the internal standard solution, which is particularly important for accurately quantifying low concentrations. High chemical purity ensures that other impurities do not interfere with the analysis.

Table 1: Key Selection Criteria for Deuterated Standards

| Criteria | Rationale | Recommendation |

| Mass Shift | To prevent spectral overlap from the natural isotopic distribution of the analyte. | A minimum of +3 Da, with +4 to +6 Da being preferable for small molecules. |

| Label Position | To ensure the stability of the deuterium label and prevent H-D exchange. | Label on stable C-H bonds (aliphatic or aromatic). Avoid exchangeable protons on heteroatoms. |

| Isotopic Purity | To minimize the amount of unlabeled analyte in the internal standard. | ≥98% isotopic enrichment.[6][7] |

| Chemical Purity | To avoid interference from impurities. | >99% chemical purity.[7] |

| Co-elution | To ensure identical exposure to matrix effects. | Verify co-elution with the analyte under the final chromatographic conditions. |

Step-by-Step Protocol: Incorporation of a Deuterated Internal Standard in a Quantitative LC-MS/MS Workflow

The following protocol outlines the key steps for using a deuterated internal standard in a typical bioanalytical workflow.

-

Preparation of Stock and Working Solutions:

-

Accurately weigh the deuterated standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a working solution at a concentration appropriate for spiking into samples. The final concentration of the internal standard in the samples should be consistent and provide a reproducible and stable signal. A common practice is to use a concentration that is in the mid-range of the calibration curve.

-

-

Spiking the Internal Standard:

-

Add a precise volume of the internal standard working solution to all samples, calibration standards, and quality control (QC) samples at the very beginning of the sample preparation process. This ensures that the internal standard is present to account for variability in all subsequent steps.

-

-

Sample Extraction and Processing:

-

Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on the spiked samples, calibrators, and QCs.

-

-

LC-MS/MS Analysis and Data Acquisition:

-

Inject the processed samples onto the LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method that includes specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

-

Data Processing and Calculation of Analyte Concentration:

-

Integrate the peak areas for the analyte and the internal standard in each sample, calibrator, and QC.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Diagram: Experimental Workflow for a Bioanalytical Assay

This diagram provides a visual representation of the key steps in a bioanalytical assay utilizing a deuterated internal standard.

Caption: Key steps in a bioanalytical assay using a deuterated standard.

Part 3: Advanced Considerations and Troubleshooting

While deuterated standards are incredibly powerful tools, they are not without their limitations. A thorough understanding of their potential pitfalls is essential for robust method development and troubleshooting.

Potential Pitfalls and Limitations of Deuterated Standards

-

The Deuterium Isotope Effect: The slightly stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can sometimes lead to a small difference in the chromatographic retention time between the deuterated standard and the analyte.[4][10][11] This "deuterium isotope effect" can result in the analyte and internal standard eluting at slightly different times. If this chromatographic separation occurs in a region of steep matrix effect, the two compounds may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[1][4]

-

Hydrogen-Deuterium Exchange: As previously mentioned, if deuterium atoms are located at exchangeable sites, they can be replaced by hydrogen atoms from the solvent or matrix.[6][10] This can lead to a decrease in the isotopic purity of the standard and the appearance of an unlabeled analyte signal, which can interfere with the quantification of low-level samples. Careful selection of the labeling position is the primary means of mitigating this issue.[10][12]

-

Metabolic Switching: In some instances, deuteration at a site of metabolism can slow down the metabolic process at that position.[13] This can sometimes lead to an increase in metabolism at other sites, a phenomenon known as "metabolic switching." While this is more of a concern in drug discovery and development when designing deuterated drugs, it is a factor to be aware of.

Troubleshooting Guide: Common Issues and Solutions

Table 2: Troubleshooting Common Problems with Deuterated Standards

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Precision (High %CV) | Inconsistent spiking of the internal standard. | Use a calibrated pipette and ensure proper mixing. |

| Variability in the LC-MS/MS system. | Perform system suitability tests and routine maintenance. | |

| Incomplete co-elution due to isotope effects. | Optimize chromatographic conditions to achieve co-elution. | |

| Inaccurate Results (Poor Bias) | Incorrect concentration of the internal standard working solution. | Re-prepare and verify the concentration of the working solution. |

| Isotopic crosstalk from the analyte to the internal standard. | Use a deuterated standard with a larger mass shift. | |

| Differential matrix effects due to chromatographic separation. | Improve sample cleanup to reduce matrix effects or optimize chromatography. | |

| Presence of Unlabeled Analyte in Blank Samples | Contamination of the internal standard with the unlabeled analyte. | Use a higher purity internal standard. |

| H-D exchange. | Select a standard with deuterium labels at non-exchangeable positions. |

Beyond Deuterium: When to Consider ¹³C or ¹⁵N Labeled Standards

In situations where the deuterium isotope effect is problematic or where H-D exchange is a concern, stable isotope-labeled standards incorporating ¹³C or ¹⁵N can be a superior choice.[10] These heavier isotopes do not typically cause a measurable chromatographic shift and are not susceptible to exchange. However, the synthesis of ¹³C and ¹⁵N labeled standards is often more complex and expensive than deuteration.[8][10]

Part 4: Applications in Regulated Environments and Drug Development

The Role in Bioanalytical Method Validation

In regulated bioanalysis, adherence to guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is mandatory.[14][15][16] These guidelines require rigorous validation of analytical methods to ensure their accuracy, precision, selectivity, and robustness. The use of a stable isotope-labeled internal standard, preferably a deuterated one, is strongly recommended and is considered the industry best practice for achieving the required level of performance.[6]

Applications in Pharmacokinetic and Toxicokinetic Studies

Pharmacokinetic (PK) and toxicokinetic (TK) studies are fundamental to drug development, providing critical information about the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. Accurate quantification of the drug and its metabolites in biological matrices is essential for these studies. Deuterated internal standards are indispensable tools in this context, enabling the reliable measurement of concentration-time profiles and the determination of key PK/TK parameters.[5][6]

Conclusion: The Unseen Pillar of Quantitative Confidence

Deuterated standards are more than just a convenience in quantitative mass spectrometry; they are a fundamental component of a self-validating system that underpins the accuracy and reliability of the data generated. By closely mimicking the behavior of the analyte, they provide an elegant and effective solution to the inherent variability of complex sample analysis. A thorough understanding of their principles, practical application, and potential limitations, as outlined in this guide, is essential for any scientist striving to produce high-quality, defensible quantitative data. As the demand for greater sensitivity and precision continues to grow, the judicious use of deuterated standards will remain a cornerstone of excellence in quantitative mass spectrometry.

References

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.

- Davison, A. S., et al. (2013, April 19). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Reddit. (n.d.). Understanding Internal standards and how to choose them.

- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.

- Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

- myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?.

- LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3.

- AptoChem. (2008). Deuterated internal standards and bioanalysis.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. YouTube.

- CDC Stacks. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure.

- Nature. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges.

- National Institutes of Health. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.

- ResearchGate. (n.d.). Use of Internal Standards in LC-MS Bioanalysis.

- LCGC. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.

- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.

- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.

- ResearchGate. (2015, April 21). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis.

- Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

- 1. myadlm.org [myadlm.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. scispace.com [scispace.com]

- 4. waters.com [waters.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. youtube.com [youtube.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. researchgate.net [researchgate.net]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. fda.gov [fda.gov]

- 16. downloads.regulations.gov [downloads.regulations.gov]

Understanding isotope effects of Butyric-3,3,4,4,4-D5 acid in experiments

An In-depth Technical Guide to Understanding Isotope Effects of Butyric-3,3,4,4,4-D5 Acid in Experimental Research

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of this compound, a deuterated isotopologue of the biologically significant short-chain fatty acid, butyric acid. We delve into the foundational principles of the kinetic isotope effect (KIE) and its profound implications for experimental design in metabolic research, drug metabolism and pharmacokinetics (DMPK), and quantitative bioanalysis. This document is intended for researchers, scientists, and drug development professionals, offering not just theoretical knowledge but also field-proven, step-by-step protocols for leveraging this powerful tool. By synthesizing technical accuracy with practical insights, this guide aims to serve as an authoritative resource for the precise and effective application of this compound in a laboratory setting.

The Foundational Principle: The Kinetic Isotope Effect (KIE)

In modern drug discovery and metabolic research, the strategic substitution of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D), is a powerful technique.[1] This substitution can profoundly alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE) .[2][3]

The KIE arises from the fundamental principles of quantum mechanics and molecular vibrations. The bond between carbon and deuterium (C-D) is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond.[4][5] Consequently, more energy is required to break a C-D bond compared to a C-H bond.[5] If the cleavage of this bond is the rate-determining step in a reaction, such as an enzymatic metabolic process, the reaction will proceed more slowly for the deuterated molecule.[3][4] This effect is most pronounced for hydrogen isotopes, where the mass is doubled, leading to reaction rates that can be 6-10 times faster for a C-H bond compared to a C-D bond.[2]

This principle is the cornerstone of using deuterated compounds to enhance the metabolic stability of pharmaceuticals, a strategy often referred to as "metabolic hardening".[1] By selectively replacing hydrogen atoms at known sites of metabolic attack ("metabolic hotspots"), researchers can slow down drug clearance, extend plasma half-life, and potentially reduce the formation of toxic metabolites.[1][6]

This compound: Properties and Profile